molecular formula C18H14N2O2S B5837550 3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

Cat. No. B5837550
M. Wt: 322.4 g/mol
InChI Key: QBCIDOFNASELCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one, also known as DBQ or Dibenzothiophenequinone, is a heterocyclic organic compound with potential biological and medicinal properties. It is a synthetic compound that has been studied for its therapeutic potential against various diseases and disorders.

Mechanism of Action

The mechanism of action of 3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection against neurodegeneration. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one in lab experiments is its synthetic nature, which allows for precise control over the purity and concentration of the compound. However, one limitation is the lack of in vivo studies, which limits our understanding of the compound's pharmacokinetics and potential side effects.

Future Directions

For research on 3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one could include in vivo studies to determine its pharmacokinetics and potential side effects. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for other diseases and disorders, such as diabetes and cardiovascular disease. Finally, the development of new synthetic methods for this compound could lead to the discovery of compounds with improved therapeutic properties.

Synthesis Methods

The synthesis method of 3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one involves the reaction of 2-aminobenzophenone with 2,3-dichloro-1,4-naphthoquinone in the presence of potassium carbonate and copper powder. The reaction proceeds through a nucleophilic substitution reaction and yields this compound as a yellow solid. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has been studied for its potential therapeutic applications against cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-amino-2-benzoyl-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-15-12-9-11-13(7-4-8-14(11)21)20-18(12)23-17(15)16(22)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCIDOFNASELCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.